molecular formula C100H163N31O23S4 B1139123 tertiapin-Q CAS No. 252198-49-5

tertiapin-Q

Cat. No. B1139123
M. Wt: 2295.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tertiapin-Q (TPN-Q) is a modified version of the natural honey bee venom peptide tertiapin. The modification involves replacing a methionine residue with glutamine to enhance stability and retain high-affinity inhibition of specific K+ channels without the susceptibility to oxidation that affects the parent compound (Jin & Lu, 1999).

Synthesis Analysis

The synthesis of TPN-Q was achieved by substituting methionine with glutamine in tertiapin, to overcome the reduced affinity caused by the oxidation of methionine in the native peptide. This modification has resulted in a stable compound that retains the high-affinity inhibition characteristics of the original molecule, making TPN-Q a valuable tool for studying inward-rectifier K+ channels (Jin & Lu, 1999).

Molecular Structure Analysis

The molecular structure of tertiapin and by extension TPN-Q, characterized using techniques like nuclear magnetic resonance (NMR), reveals a compact structure with a distinct α-helical region critical for its interaction with targeted K+ channels. This structure underpins the mechanism by which TPN-Q inhibits its target channels by fitting its α-helix into the vestibule of the K+ pore (Xu & Nelson, 1993).

Chemical Reactions and Properties

TPN-Q's interaction with inward-rectifier K+ channels is a bimolecular reaction where one TPN-Q molecule binds to one channel. This binding is facilitated by the α-helical structure of TPN-Q, which plugs into the K+ channel's vestibule. This mechanism of action differentiates TPN-Q from other channel inhibitors that may use different interaction surfaces, such as β-sheets (Jin, Klem, Lewis, & Lu, 1999).

Physical Properties Analysis

The physical properties of TPN-Q, such as its stability against oxidation and high affinity for certain K+ channels, are central to its utility as a molecular probe. Unlike the native tertiapin, TPN-Q's resistance to oxidation allows for more consistent and reliable application in research settings, expanding the understanding of K+ channel function and regulation (Jin & Lu, 1999).

Chemical Properties Analysis

The chemical properties of TPN-Q, including its interaction with and inhibition of specific K+ channels, are critical for its application in studying the physiological and pharmacological roles of these channels. The specificity and mechanism of action of TPN-Q provide insights into the structural and functional aspects of target channels, facilitating the development of new therapeutic strategies for conditions related to K+ channel dysregulation (Jin, Klem, Lewis, & Lu, 1999).

Scientific Research Applications

  • Blocking Large Conductance K+ Channels : Tertiapin-Q inhibits large conductance K+ channels (BK or MaxiK) and inwardly rectifying GIRK1+GIRK2 channels, with implications for pain physiology and therapy (Kanjhan et al., 2005).

  • Inhibition Mechanism of K+ Channels : Tertiapin-Q inhibits ROMK1 and GIRK1/4 channels, with its alpha helix playing a key role in blocking the K+ pore (Jin et al., 1999).

  • Interaction with Extracellular Protons : The inhibition of channels by Tertiapin-Q is affected by extracellular pH, which mainly reflects titration of a histidine residue in Tertiapin-Q (Ramu et al., 2001).

  • Effect on Cardiac Myocytes : Tertiapin selectively blocks muscarinic K+ channels in rabbit cardiac myocytes, which can help in understanding the parasympathetic regulation of the heart beat (Kitamura et al., 2000).

  • Synthesis of a Stable Form : Tertiapin-Q was developed to overcome the reduction in affinity due to oxidation of Methionine residue in Tertiapin, making it a useful probe for studying inward-rectifier K+ channels (Jin & Lu, 1999).

  • Nanoparticle Bioconjugates for Membrane Depolarization : Gold nanoparticle bioconjugates of Tertiapin-Q target inward rectifier potassium channels and depolarize membrane potential, offering a research tool for ion channel activity and cellular membrane potential modulation (Muroski et al., 2019).

  • Role in Atrial Tachycardia Remodeling : Tertiapin-Q is shown to have a potential role in atrial tachycardia remodeling effects on atrial repolarization and arrhythmias (Cha et al., 2006).

  • Interaction with Calmodulin : Tertiapin interacts specifically with calmodulin in the presence of Ca2+, which may suggest a role in the toxic effect of tertiapin in nervous tissue (Miroshnikov et al., 1983).

  • Predicted Structure of a Potent Blocker of Kir2.1 : Tertiapin-Q shows potential as a structural template for developing compounds to treat diseases mediated by Kir2.1 channel subfamily, such as cardiac arrhythmia (Hilder & Chung, 2013).

  • Role in Acetylcholine-Induced Atrioventricular Blocks : Tertiapin underlines the role of IKACh in acetylcholine-induced atrioventricular blocks, emphasizing its importance in cardiac conduction (Drici et al., 2000).

Safety And Hazards

Tertiapin-Q is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . More safety information can be found in the Safety Data Sheet .

Future Directions

Tertiapin-Q has shown potential in the treatment of sinus node dysfunction (SND) and atrioventricular conduction in mouse models of primary bradycardia . It significantly improved the heart rate of certain mouse strains . The development of pharmacological IKACh inhibitors for the management of SND and conduction disease is a viable approach . More information about future directions can be found in the papers titled "Sinus node dysfunction: current understanding and future directions…" and "Novel molecular targets for atrial fibrillation therapy" .

properties

IUPAC Name

(1R,4S,7S,10S,16S,22S,25S,28R,33R,36S,39S,42S,49R,52S)-36,39-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-25,52-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-49-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-7-(1H-imidazol-4-ylmethyl)-42-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,35,38,41,44,50,53-tetradecaoxo-30,31,46,47-tetrathia-2,5,8,14,17,20,23,26,34,37,40,43,51,54-tetradecazatricyclo[26.16.10.010,14]tetrapentacontane-33-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H163N31O23S4/c1-10-52(6)79-98(152)129-80(53(7)11-2)99(153)130-81(54(8)12-3)100(154)131-37-23-30-74(131)97(151)123-67(40-57-44-110-50-113-57)91(145)118-64(31-32-75(106)132)88(142)125-71-47-157-158-48-72(126-89(143)65(38-51(4)5)119-83(137)55(9)105)95(149)121-68(41-76(107)133)92(146)127-73(96(150)122-69(42-77(108)134)93(147)128-79)49-156-155-46-70(84(138)112-45-78(135)114-61(27-16-20-34-102)85(139)115-60(82(109)136)26-15-19-33-101)124-87(141)63(29-18-22-36-104)116-86(140)62(28-17-21-35-103)117-90(144)66(120-94(71)148)39-56-43-111-59-25-14-13-24-58(56)59/h13-14,24-25,43-44,50-55,60-74,79-81,111H,10-12,15-23,26-42,45-49,101-105H2,1-9H3,(H2,106,132)(H2,107,133)(H2,108,134)(H2,109,136)(H,110,113)(H,112,138)(H,114,135)(H,115,139)(H,116,140)(H,117,144)(H,118,145)(H,119,137)(H,120,148)(H,121,149)(H,122,150)(H,123,151)(H,124,141)(H,125,142)(H,126,143)(H,127,146)(H,128,147)(H,129,152)(H,130,153)/t52-,53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80?,81-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOKDEHVCCTTJF-VJPNZKQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CNC=N6)[C@@H](C)CC)[C@@H](C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H163N31O23S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tertiapin-Q

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